molecular formula C5H2BrClN2O2 B1440974 4-Bromo-2-chloro-5-nitropyridine CAS No. 1261767-18-3

4-Bromo-2-chloro-5-nitropyridine

Cat. No.: B1440974
CAS No.: 1261767-18-3
M. Wt: 237.44 g/mol
InChI Key: DVBAUHSXNQFCQQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitropyridine is a useful research compound. Its molecular formula is C5H2BrClN2O2 and its molecular weight is 237.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Safety in Large Scale Production

4-Bromo-2-chloro-5-nitropyridine and its derivatives are used in large scale production processes. For example, 5-Bromo-2-nitropyridine, a related compound, is synthesized from its corresponding amine via hydrogen peroxide oxidation. This process was optimized for large-scale production, focusing on improving conversion rates, reducing impurities, and ensuring reproducibility and safety. This demonstrates the compound's role in industrial chemical synthesis, especially in creating specific nitropyridine derivatives (Agosti et al., 2017).

Role in Heterocyclic Compound Synthesis

This compound is pivotal in synthesizing various heterocyclic compounds. For instance, its derivatives are used in creating azaphenoxazine compounds, which are important in medicinal chemistry. The transformations involved in these syntheses, such as intramolecular condensation, are crucial for developing new pharmaceuticals and materials (Takahashi & Yoneda, 1958).

Photophysical and Optical Properties

The photophysical and optical properties of this compound derivatives are subjects of significant research interest. Studies have investigated changes in structural, electronic, vibrational, and optical properties of these compounds. Understanding these properties is crucial for applications in materials science, such as developing new optical materials (Gündüz & Kurban, 2018).

Vibrational Spectra and Crystal Structure Analysis

Research has been conducted on the vibrational spectra and crystal structure of nitropyridine derivatives, including this compound. Such studies provide insights into the molecular and crystalline structure of these compounds, which is essential for understanding their chemical behavior and potential applications in crystallography and materials science (Hanuza et al., 2002).

Molecular Dynamics and Docking Studies

Computational studies, including molecular dynamics and docking, are used to analyze the physicochemical parameters and potential biological applications of this compound derivatives. These studies help in understanding the molecular interactions and stability of these compounds, which is crucial for their application in drug design and other biological fields (Arulaabaranam et al., 2021).

Properties

IUPAC Name

4-bromo-2-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAUHSXNQFCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693612
Record name 4-Bromo-2-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261767-18-3
Record name 4-Bromo-2-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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